molecular formula C24H28N4O5S2 B2485913 Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-87-3

Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2485913
CAS No.: 398998-87-3
M. Wt: 516.63
InChI Key: AZCRTSSATSGTAB-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N4O5S2 and its molecular weight is 516.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of novel carbazole derivatives, evaluating their antibacterial, antifungal, and anticancer activities. These compounds, including structures related to the specified chemical, were synthesized starting from carbazole, indicating a methodological approach to creating compounds with potential biological activities (Sharma, Kumar, & Pathak, 2014).
  • Another research involved microwave-assisted synthesis of hybrid molecules containing specific moieties, investigating their biological activities. The process started from ethyl piperazine-1-carboxylate, leading to derivatives with antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Evaluation

  • Research on thiophenylhydrazonoacetates for heterocyclic synthesis presented the reactivity of synthesized compounds toward a variety of nitrogen nucleophiles, yielding derivatives with potential chemical interest (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
  • A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents showcased the potential anticancer activities of synthesized compounds, highlighting the relevance of structural modifications for enhanced biological effects (Rehman et al., 2018).

Chemical Properties and Reactivity

  • The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was elucidated, providing insights into the molecular conformation and the dihedral angles formed, contributing to the understanding of the compound's chemical behavior (Faizi, Ahmad, & Golenya, 2016).

Properties

IUPAC Name

ethyl 4-[4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2/c1-3-33-24(30)27-10-12-28(13-11-27)35(31,32)18-7-5-17(6-8-18)22(29)26-23-20(15-25)19-9-4-16(2)14-21(19)34-23/h5-8,16H,3-4,9-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCRTSSATSGTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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